![molecular formula C23H28ClN3O B1226878 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a member of piperazines.
Applications De Recherche Scientifique
Affinity for Serotonin Receptors
Research has identified compounds, including 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, as having significant affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly 5-HT7, 5-HT(1A), and 5-HT(2A) receptors. These compounds have been studied for their potential in influencing serotonin-related biological processes and could be useful in understanding serotonin's role in various physiological functions (Leopoldo et al., 2004).
Structure-Activity Relationships
Further research has focused on the structure-activity relationships of these compounds, aiming to understand how structural modifications influence their affinity and activity at serotonin receptors. This research is crucial for designing molecules with targeted therapeutic effects (Leopoldo et al., 2007).
Influence on Lipophilicity and Receptor Activity
Studies have also explored how structural modifications impact the lipophilicity and activity of these compounds at 5-HT7 receptors. Understanding these properties is essential for developing compounds that can effectively cross the blood-brain barrier, which is crucial for potential neurological applications (Leopoldo et al., 2008).
Potential as Positron Emission Tomography Radiotracers
Research on analogs of this compound has been conducted to explore their potential use as positron emission tomography (PET) radiotracers. This could be significant in diagnostic applications, particularly in oncology (Abate et al., 2011).
Potential Pesticide Applications
Some derivatives of similar compounds have been investigated for potential applications as pesticides. This suggests a possible utility in agricultural sciences (Markosyan et al., 2018).
Propriétés
Nom du produit |
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
|---|---|
Formule moléculaire |
C23H28ClN3O |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C23H28ClN3O/c1-17-9-10-19(24)15-22(17)27-13-11-26(12-14-27)16-23(28)25-21-8-4-6-18-5-2-3-7-20(18)21/h2-3,5,7,9-10,15,21H,4,6,8,11-14,16H2,1H3,(H,25,28) |
Clé InChI |
VTOWZCKBJXTYMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3CCCC4=CC=CC=C34 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
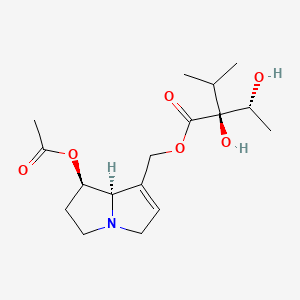
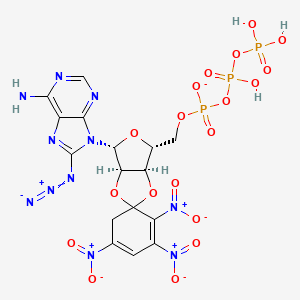
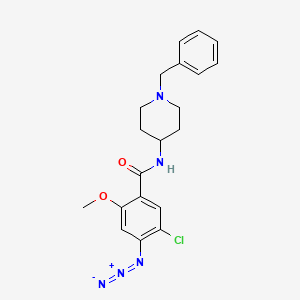
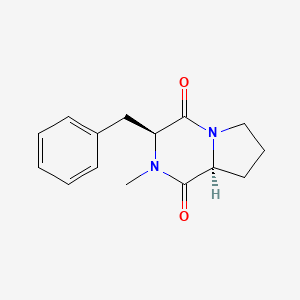
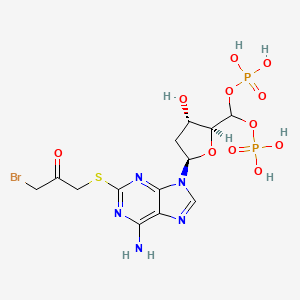

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
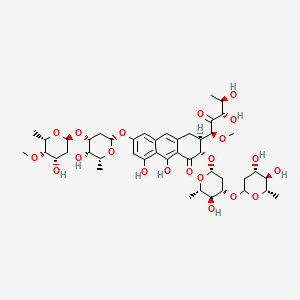
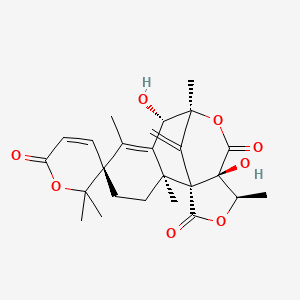
![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)
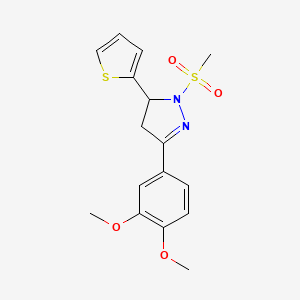
![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)
![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)